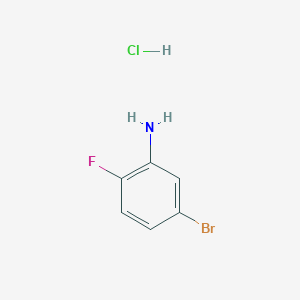

5-Bromo-2-fluoroaniline hydrochloride

Beschreibung

BenchChem offers high-quality 5-Bromo-2-fluoroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1052403-50-5 |

|---|---|

Molekularformel |

C6H6BrClFN |

Molekulargewicht |

226.47 g/mol |

IUPAC-Name |

5-bromo-2-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H |

InChI-Schlüssel |

CLPADMNTUVQEAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)N)F.Cl |

Kanonische SMILES |

C1=CC(=C(C=C1Br)N)F.Cl |

Herkunft des Produkts |

United States |

5-Bromo-2-fluoroaniline Hydrochloride: A Comprehensive Technical Guide to Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

As a highly versatile halogenated building block, 5-Bromo-2-fluoroaniline hydrochloride occupies a privileged space in modern medicinal chemistry and agrochemical development. Featuring orthogonal reactive sites—a primary amine and a meta-positioned bromine atom—it enables precise, stepwise structural elaboration. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and its critical application in the discovery of advanced kinase inhibitors.

Physical and Chemical Properties: Free Base vs. Hydrochloride Salt

Understanding the physical state of poly-halogenated anilines is critical for ensuring reproducibility in synthetic workflows. The free base, 5-bromo-2-fluoroaniline (CAS: 2924-09-6), exhibits a suppressed melting point of 27 °C, meaning it frequently exists as a liquid or an "oily" solid at ambient temperatures[1]. Poly-halogenated anilines are notoriously prone to "oiling out" rather than forming highly ordered crystals, and the free amine is highly susceptible to oxidative browning upon prolonged exposure to air and light[2].

To circumvent these handling and stability issues, the compound is routinely converted into its hydrochloride salt (CAS: 1052403-50-5)[3]. The strong electron-withdrawing inductive (-I) effects of the ortho-fluorine and meta-bromine atoms drastically reduce the basicity of the amine (predicted pKa ~2.13) compared to unsubstituted aniline[1]. Consequently, salt formation requires strictly anhydrous conditions and a strong acid to prevent equilibrium dissociation.

Quantitative Property Comparison

| Property | 5-Bromo-2-fluoroaniline (Free Base) | 5-Bromo-2-fluoroaniline Hydrochloride |

| CAS Number | 2924-09-6 | 1052403-50-5 |

| Molecular Formula | C₆H₅BrFN | C₆H₆BrClFN |

| Molecular Weight | 190.01 g/mol | 226.47 g/mol |

| Physical State (25°C) | Colorless to yellow liquid / low-melting solid | White to off-white crystalline solid |

| Melting Point | 27 °C | >200 °C (Decomposes) |

| Boiling Point | 105 °C at 12 mmHg | N/A |

| Density | 1.694 g/cm³ | N/A |

| Predicted pKa | 2.13 | N/A (Conjugate acid) |

| Solubility | Slightly soluble in water; soluble in EtOAc, EtOH | Soluble in water and polar protic solvents |

Chemoselective Synthesis and Salt Formation Workflows

The synthesis of the free base relies on the chemoselective reduction of 4-bromo-1-fluoro-2-nitrobenzene. While catalytic hydrogenation (e.g., H₂ with Pd/C) is standard for nitro reductions, it risks catastrophic hydrodehalogenation of the labile carbon-bromine bond. Therefore, a modified Béchamp reduction using iron powder and ammonium chloride is employed to guarantee chemoselectivity[1].

Protocol 1: Chemoselective Reduction to Free Base

-

Reaction Setup: Dissolve 698 g of 4-bromo-1-fluoro-2-nitrobenzene in 0.90 L of 95% ethanol[1].

-

Reagent Mixing: Add the ethanolic solution to a mechanically stirred mixture of 711 g powdered iron and 2.0 L of saturated aqueous ammonium chloride[1]. Causality: Iron/NH₄Cl provides a mild single-electron transfer reduction pathway that preserves the aryl bromide.

-

Thermal Activation: Heat the reaction mixture to 70 °C and stir continuously for 24 hours. Monitor the disappearance of the nitro starting material via HPLC to ensure complete conversion[1].

-

Filtration: Cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite) to remove iron oxides and unreacted iron powder[1].

-

Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (2 L, then 1 L)[1].

-

Purification: Combine the organic layers, wash with 1 L of water, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure[1].

-

Final Drying: Subject the residue to a high vacuum for 5 hours to remove residual ethyl acetate, yielding the free base in ~91% yield[1].

Protocol 2: Anhydrous Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether under an inert nitrogen atmosphere.

-

Acidification: Slowly introduce 1.1 equivalents of anhydrous HCl gas (or a standardized solution of HCl in dioxane) at 0–5 °C. Causality: Low temperature prevents exothermic degradation and maximizes the supersaturation of the forming salt.

-

Precipitation: Stir the mixture for 30 minutes until the hydrochloride salt fully precipitates as a white crystalline solid.

-

Isolation & Drying: Filter the precipitate under a vacuum, wash the filter cake with cold, anhydrous diethyl ether to remove trace organic impurities, and dry under a high vacuum (<1 mbar) at 40 °C for 4 hours.

Figure 1: Chemoselective synthesis and hydrochloride salt formation workflow.

Mechanistic Insights: Reactivity and Ortho-Para Directing Effects

The utility of 5-bromo-2-fluoroaniline hydrochloride stems from its orthogonal reactivity profile. Upon neutralization to the free base, the primary amine can be readily acylated or utilized in Buchwald-Hartwig C-N cross-coupling. Conversely, the bromine atom at the 5-position serves as an ideal electrophilic handle for palladium-catalyzed Suzuki-Miyaura or Sonogashira C-C cross-coupling reactions.

Furthermore, the ortho-fluorine atom is not merely a passive spectator; it strongly modulates the electron density of the aromatic ring, lowers the pKa of the amine, and acts as a critical hydrogen-bond acceptor in structure-based drug design, often locking molecular conformations to improve target binding affinity.

Figure 2: Chemical reactivity map and drug discovery applications.

Applications in Advanced Drug Discovery: GSK-3β Inhibitors

In contemporary medicinal chemistry, this building block is instrumental in developing therapies for neurodegenerative disorders. A prominent example is the synthesis of thiazole-based glycogen synthase kinase-3β (GSK-3β) inhibitors aimed at mitigating tau hyperphosphorylation and neuroinflammation in Alzheimer's disease[4].

Researchers utilized 5-bromo-2-fluoroaniline to synthesize a critical intermediate (Compound 14) via amidation. The protocol involved reacting 5-bromo-2-fluoroaniline (1.00 g, 5.26 mmol) with cyclopropanecarbonyl chloride (549 µL, 6.05 mmol) in the presence of pyridine (847 µL) in anhydrous dichloromethane, yielding the amide in 97% yield[4].

This intermediate was subsequently elaborated via cross-coupling at the bromine site into Compound 40 , a highly potent multi-target inhibitor (GSK-3β IC₅₀ = 10 nM) that also exhibits inhibitory activity against IKK-β and ROCK-1 kinases[4]. The incorporation of the 2-fluoroaniline motif was essential for achieving the precise steric and electronic profile required for deep binding within the ATP-competitive pocket of the kinase.

Handling, Storage, and Safety Protocols

-

Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, protected from light and moisture.

-

Toxicity: Like many halogenated anilines, it is toxic if swallowed, inhaled, or absorbed through the skin. It can cause methemoglobinemia (cyanosis).

-

PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a certified chemical fume hood.

References

-

ChemicalBook. "5-BROMO-2-FLUOROANILINE | 2924-09-6 - Chemical Properties, Synthesis, and Uses." 1

-

Echemi. "Benzenamine, 5-bromo-2-fluoro-, hydrochloride (1:1)." 3

-

Benchchem. "5-Bromo-3-chloro-2-fluoroaniline | 1517200-74-6 - Pre-Formulation & Solubility Profiling." 2

-

National Institutes of Health (PMC). "Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors." 4

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 5-Bromo-2-fluoroaniline Hydrochloride

Introduction: The Strategic Role of Halogenated Anilines

In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated anilines serve as indispensable bifunctional building blocks. 5-Bromo-2-fluoroaniline hydrochloride is a highly specialized intermediate utilized extensively in the synthesis of targeted therapeutics, including antiviral agents and kinase inhibitors[1].

The structural design of this molecule is highly deliberate:

-

The Ortho-Fluorine: Modulates the basicity of the adjacent amine, influences the conformational geometry of downstream amides, and significantly enhances the metabolic stability of the final drug candidate by blocking oxidative metabolism.

-

The Meta-Bromine: Provides a highly reactive, programmable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) to construct complex biaryl systems.

Converting the free base into a hydrochloride salt is a critical processing step. Anilines are electron-rich and notoriously susceptible to auto-oxidation, often darkening upon exposure to air. Protonating the amine to form the hydrochloride salt lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively neutralizing its reactivity toward electrophilic oxygen and ensuring long-term shelf stability.

Quantitative Physicochemical Data

Understanding the distinct parameters between the free base and the salt form is critical for accurate stoichiometric calculations during drug synthesis. The free base possesses a molecular weight of 2[2], whereas the 1:1 stoichiometric addition of hydrogen chloride brings the total molecular weight to 3[3].

| Parameter | 5-Bromo-2-fluoroaniline (Free Base) | 5-Bromo-2-fluoroaniline Hydrochloride |

| CAS Registry Number | 4[4] | 5[5] |

| Molecular Formula | C₆H₅BrFN | C₆H₅BrFN·HCl |

| Molecular Weight | 190.01 g/mol | 226.47 g/mol |

| Stereochemistry | Achiral (0/0) | Achiral (0/0) |

| Charge | 0 | 0 (Net 1:1 Salt Ratio) |

| Structural Role | Reactive Intermediate | Stable Storage Form |

Experimental Methodology: Synthesis and Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must not only dictate steps but also explain the chemical causality behind them and validate its own success.

Phase 1: Chemoselective Reduction to the Free Base

-

Charge the Reactor: Dissolve the precursor, 4-bromo-1-fluoro-2-nitrobenzene, in a 95% ethanol solvent system.

-

Béchamp-Type Reduction: Add the solution to a vigorously stirred suspension of powdered iron and saturated aqueous ammonium chloride at 70°C for 24 hours[4].

-

Causality: Why not use standard Palladium on Carbon (Pd/C) with H₂ gas? Pd/C carries a severe risk of hydrodehalogenation, which would cleave the critical carbon-bromine bond. The Fe/NH₄Cl system is highly chemoselective for reducing only the nitro group to an amine, perfectly preserving the halogen handles required for downstream cross-coupling.

-

-

Isolation: Filter the mixture through diatomaceous earth to remove iron oxides. Extract the aqueous phase with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base[4].

Phase 2: Hydrochloride Salt Formation

-

Solvation: Dissolve the purified 5-bromo-2-fluoroaniline in an anhydrous, non-polar solvent such as methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

-

Precipitation: Slowly introduce 1.1 equivalents of anhydrous HCl gas (or HCl in dioxane).

-

Causality: The amine lone pair acts as a nucleophile, accepting the proton. The resulting salt is insoluble in MTBE and will immediately precipitate out of solution as a highly pure crystalline solid, leaving organic impurities dissolved in the mother liquor.

-

-

Collection: Isolate via vacuum filtration, wash with cold MTBE, and dry under high vacuum to afford 5-bromo-2-fluoroaniline hydrochloride[5].

Phase 3: Analytical Validation (Self-Validating System)

To confirm the successful formation of the salt and its exact molecular weight of6[6], the following orthogonal methods are employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI+), the non-covalent hydrochloride salt dissociates in the mobile phase. The mass spectrometer will detect the protonated free base [M+H]⁺. Due to the natural isotopic distribution of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), the spectrum must display a characteristic 1:1 doublet at m/z 191.0 and 193.0.

-

Argentometric Titration: The sample is dissolved in water and titrated with standardized silver nitrate (AgNO₃). The precipitation of AgCl quantifies the exact chloride content, verifying the strict 1:1 stoichiometric ratio between the aniline and HCl, thereby validating the total molecular weight.

Workflow Visualization

Experimental workflow for synthesizing and validating 5-Bromo-2-fluoroaniline hydrochloride.

References

- Source: nih.

- Source: nih.

- Source: ncats.

- Source: chemicalbook.

- Title: Benzenamine, 5-bromo-2-fluoro-, hydrochloride (1:1)

- Source: americanchemicalsuppliers.

Sources

Synthesis and Purification of 5-Bromo-2-fluoroaniline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

5-Bromo-2-fluoroaniline hydrochloride (CAS: 1052403-50-5) is a critical halogenated building block utilized extensively in the development of small-molecule therapeutics, particularly kinase inhibitors and agrochemicals. The presence of orthogonal halogen substituents (fluorine and bromine) provides unique handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while modulating the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).

This whitepaper details a highly scalable, chemoselective, and self-validating synthetic workflow for the production and purification of 5-bromo-2-fluoroaniline hydrochloride, starting from 4-bromo-1-fluoro-2-nitrobenzene.

Strategic Rationale & Route Selection

The Regiochemical Problem

Direct electrophilic bromination of 2-fluoroaniline is synthetically unfavorable for producing the 5-bromo isomer. The strong electron-donating and ortho/para-directing nature of the amine group overwhelmingly drives substitution to the para-position, yielding 4-bromo-2-fluoroaniline[1].

To bypass this regiochemical trap, the synthesis must rely on a pre-functionalized aromatic ring. The optimal starting material is 4-bromo-1-fluoro-2-nitrobenzene [2]. Upon reduction of the nitro group to an amine, the IUPAC nomenclature priority shifts to the amine. Consequently, the fluorine atom remains at position 2, and the bromine atom correctly shifts to position 5, yielding the desired 5-bromo-2-fluoroaniline architecture[3].

Mechanistic Causality in Chemoselective Reduction

Reducing a nitroarene in the presence of an aryl bromide presents a significant chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C or Pt/C with H₂) frequently results in competitive hydrodebromination (cleavage of the C-Br bond).

To prevent dehalogenation, a modified Béchamp reduction using Iron (Fe) powder and aqueous ammonium chloride (NH₄Cl) is employed[3]. Unlike the classical Béchamp method that uses harsh hydrochloric acid, NH₄Cl provides a mildly acidic, buffered environment (pH ~5–6). This chemoselectively reduces the nitro group via a stepwise electron-transfer mechanism without providing the hydride species necessary for C-Br bond insertion.

Fig 1: Stepwise electron-transfer mechanism of chemoselective nitro reduction.

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems: each phase contains intrinsic physical or chemical indicators that confirm the success of the reaction before proceeding to the next step.

Fig 2: End-to-end synthetic workflow for 5-bromo-2-fluoroaniline hydrochloride.

Phase 1: Chemoselective Reduction of 4-Bromo-1-fluoro-2-nitrobenzene

Objective: Isolate the free base aniline in high yield without C-Br bond cleavage.

-

Reactor Preparation: In a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Iron powder (325 mesh, 4.0 eq) and saturated aqueous NH₄Cl (5.0 eq)[3].

-

Thermal Activation: Heat the heterogeneous suspension to 70°C under vigorous stirring (≥300 rpm). Causality: High shear stirring is critical to maximize the solid-liquid interfacial area between the iron surface and the organic substrate.

-

Substrate Addition: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in 95% ethanol (1.5 volumes) and add dropwise to the activated Fe/NH₄Cl suspension over 2 hours[3].

-

Reaction Monitoring (Self-Validation): Maintain at 70°C for 24 hours. The reaction visually validates itself as the yellow nitroarene solution transitions to a dark mixture containing black, magnetic iron oxide (Fe₃O₄) byproduct. Quantitatively validate completion via HPLC (Target: Starting Material < 0.5%)[3].

-

Workup & Isolation: Cool the mixture to room temperature. Filter through a pad of diatomaceous earth (Celite) to remove iron oxides. Concentrate the filtrate under reduced pressure to strip the ethanol. Extract the aqueous residue with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford 5-bromo-2-fluoroaniline as a light yellow oil/solid[3].

Phase 2: Hydrochloride Salt Formation and Purification

Objective: Convert the oxidatively sensitive free base into a stable, highly pure crystalline hydrochloride salt.

-

Solvent Selection: Dissolve the crude 5-bromo-2-fluoroaniline in anhydrous methyl tert-butyl ether (MTBE) (10 volumes) under a nitrogen atmosphere. Causality: MTBE is an ideal anti-solvent for aniline hydrochlorides, ensuring quantitative precipitation while keeping organic impurities dissolved[4].

-

Acidification: Cool the solution to 0–5°C. Add 4M HCl in dioxane (1.2 eq) dropwise over 30 minutes[4]. Causality: Anhydrous HCl in dioxane prevents the introduction of water, which would otherwise solubilize the salt and depress the yield.

-

Crystallization (Self-Validation): The process is visually self-validating; a dense white precipitate forms instantaneously upon the introduction of the acid[4][5]. Stir the slurry vigorously for 2 hours at room temperature to allow for crystal maturation.

-

Filtration & Drying: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold MTBE (2 x 2 volumes) to purge residual dioxane and unreacted free base[4]. Dry under high vacuum (HV) at 40°C to a constant weight[5].

Quantitative Data & Characterization

The following tables summarize the physicochemical properties and expected reaction metrics for the described workflow.

Table 1: Physicochemical Properties of Intermediates and Product

| Property | 4-Bromo-1-fluoro-2-nitrobenzene | 5-Bromo-2-fluoroaniline (Free Base) | 5-Bromo-2-fluoroaniline HCl |

| CAS Number | 364-73-8 | 2924-09-6 | 1052403-50-5 |

| Molecular Formula | C₆H₃BrFNO₂ | C₆H₅BrFN | C₆H₆BrClFN |

| Molecular Weight | 220.00 g/mol | 190.01 g/mol | 226.47 g/mol |

| Physical State | Light yellow solid | Light yellow solid/oil | White crystalline solid |

| Melting Point | 18–19 °C | 27–35 °C | >150 °C (dec.) |

Table 2: Optimized Reaction Parameters and Yield Metrics

| Parameter | Reduction Phase (Phase 1) | Salt Formation Phase (Phase 2) |

| Expected Yield | 88–91% | 90–95% |

| Purity (HPLC) | >98.0% | >99.5% |

| Key Impurities | Unreacted SM, Dehalogenated aniline | Residual free base, Dioxane |

| In-Process Control | HPLC (SM < 0.5%) | Gravimetric yield, Chloride titration |

Conclusion

The synthesis of 5-bromo-2-fluoroaniline hydrochloride demands strict regiochemical and chemoselective control. By utilizing 4-bromo-1-fluoro-2-nitrobenzene as the starting material and employing a buffered Fe/NH₄Cl reduction, hydrodebromination is entirely suppressed. Subsequent treatment with anhydrous HCl in dioxane within an MTBE matrix drives the instantaneous and quantitative isolation of the hydrochloride salt. This protocol yields a highly pure, oxidatively stable intermediate suitable for rigorous downstream pharmaceutical applications.

References

- ChemicalBook. "5-BROMO-2-FLUOROANILINE | 2924-09-6". ChemicalBook.

- ChemicalBook. "2-Bromo-5-fluoroaniline synthesis". ChemicalBook.

- ChemBK. "4-BROMO-1-FLUORO-2-NITROBENZENE". ChemBK.

- ACS Publications. "Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat". The Journal of Organic Chemistry.

- eScholarship. "Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors". UCLA Electronic Theses and Dissertations.

Sources

Comprehensive Spectral Characterization (NMR, IR, MS) of 5-Bromo-2-fluoroaniline Hydrochloride: A Technical Guide

Executive Summary

5-Bromo-2-fluoroaniline hydrochloride (CAS: 1052403-50-5) is a highly functionalized, halogenated aromatic amine salt that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted oncology therapeutics[1]. While the free base (CAS: 2924-09-6) is a liquid or low-melting solid prone to oxidative degradation[2], the hydrochloride salt offers superior bench stability, enhanced aqueous solubility, and a highly defined crystalline form[3].

This technical guide provides an in-depth mechanistic analysis of the spectral data (NMR, IR, MS) for 5-Bromo-2-fluoroaniline hydrochloride. By deconstructing the causality behind chemical shifts, coupling constants, and fragmentation pathways, this whitepaper equips analytical chemists and drug development professionals with the self-validating protocols necessary to confirm the structural integrity of this crucial intermediate.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 5-Bromo-2-fluoroaniline hydrochloride features an electron-withdrawing protonated primary amine (-NH₃⁺), a highly electronegative ortho-fluorine atom, and a heavy meta-bromine atom. This specific substitution pattern creates a complex electronic environment governed by competing inductive (-I) and resonance (+R) effects, which profoundly dictate its spectral signatures.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₆H₅BrFN | C₆H₆BrClFN |

| Molecular Weight | 190.01 g/mol [2] | 226.47 g/mol [3] |

| Physical State | Colorless to off-white liquid/solid | White to off-white crystalline powder |

| Solubility | Soluble in CH₂Cl₂, EtOAc, Hexane | Soluble in DMSO, MeOH, H₂O; Insoluble in Et₂O |

| Isotopic Signature | ⁷⁹Br / ⁸¹Br (1:1 ratio) | ⁷⁹Br / ⁸¹Br (1:1 ratio) |

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in spectral data acquisition, the following self-validating workflows must be strictly adhered to.

Preparation of the Hydrochloride Salt

To prevent hydrolysis and ensure quantitative protonation, the salt must be generated under anhydrous conditions.

-

Dissolution: Dissolve 1.0 equivalent of 5-Bromo-2-fluoroaniline (free base) in anhydrous diethyl ether (Et₂O) under an inert argon atmosphere.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to safely dissipate the exothermic heat of protonation.

-

Protonation: Dropwise add 1.2 equivalents of 2.0 M anhydrous HCl in diethyl ether while maintaining vigorous magnetic stirring.

-

Isolation: Observe the immediate precipitation of the white hydrochloride salt. Filter the precipitate rapidly under a vacuum using a Schlenk frit to minimize exposure to atmospheric moisture.

-

Purification: Wash the filter cake with cold anhydrous Et₂O (3 × 10 mL) and dry in a vacuum desiccator over P₂O₅ for 24 hours.

Instrument-Specific Sample Preparation

-

NMR Spectroscopy: Weigh 15–20 mg of the dried salt and dissolve it completely in 0.6 mL of anhydrous DMSO-d₆. DMSO-d₆ is strictly required over CDCl₃ because the polar salt is insoluble in chlorinated solvents, and the aprotic, strongly hydrogen-bonding nature of DMSO slows down the proton exchange rate, allowing the -NH₃⁺ protons to be clearly observed.

-

FT-IR Spectroscopy: Grind 2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press the mixture into a translucent pellet using a hydraulic press at 10 tons for 2 minutes.

-

Mass Spectrometry: Prepare a 1 µg/mL dilution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate robust ionization in ESI+ mode.

Analytical workflow for the synthesis and spectral characterization of 5-Bromo-2-fluoroaniline HCl.

Mechanistic Spectral Analysis

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The NMR profile of the hydrochloride salt differs fundamentally from its free base counterpart[4],.

Causality of ¹H NMR Shifts: In the free base, the nitrogen lone pair delocalizes into the aromatic ring, shielding the ortho and para protons. Upon protonation, the lone pair is consumed, and the resulting -NH₃⁺ group acts as a powerful electron-withdrawing group via the inductive (-I) effect. This causes a pronounced downfield shift (deshielding) of the aromatic protons. Furthermore, the exchangeable -NH₃⁺ protons appear as a broad singlet far downfield (~10.2 ppm) due to hydrogen bonding with the DMSO solvent and the chloride counterion.

Causality of ¹³C and ¹⁹F Coupling: The ¹⁹F nucleus (spin ½, 100% natural abundance) couples extensively with the carbon framework. The direct one-bond carbon-fluorine coupling (¹JCF) at C-2 is massive (~248 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings split the adjacent carbons into distinct doublets.

Table 2: Summarized NMR Data (DMSO-d₆, 400 MHz / 100 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment / Mechanistic Note |

| ¹H | 10.20 | Broad singlet, 3H | -NH₃⁺ (Exchangeable, deshielded by positive charge) |

| ¹H | 7.70 | dd, J = 7.0, 2.5 Hz, 1H | H-6 (Ortho to -NH₃⁺, deshielded) |

| ¹H | 7.55 | ddd, J = 8.5, 4.0, 2.5 Hz, 1H | H-4 (Meta to F) |

| ¹H | 7.35 | t, J = 9.0 Hz, 1H | H-3 (Ortho to F, split by F and H-4) |

| ¹³C | 154.5 | d, ¹JCF = 248.0 Hz | C-2 (Direct C-F bond, massive scalar coupling) |

| ¹³C | 132.0 | d, ³JCF = 8.0 Hz | C-4 |

| ¹³C | 127.0 | d, ⁴JCF = 4.0 Hz | C-6 |

| ¹³C | 122.0 | d, ²JCF = 13.0 Hz | C-1 (C-NH₃⁺, shifted upfield vs free base) |

| ¹³C | 117.5 | d, ²JCF = 22.0 Hz | C-3 |

| ¹³C | 116.5 | d, ⁴JCF = 3.0 Hz | C-5 (C-Br) |

| ¹⁹F | -122.5 | m, 1F | Ar-F (Couples with H-3 and H-4)[5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides rapid, self-validating proof of salt formation. The free base exhibits two sharp, distinct bands around 3400 cm⁻¹ and 3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). In the hydrochloride salt, these sharp bands vanish completely. They are replaced by a massive, broad "ammonium band" spanning from 3100 cm⁻¹ to 2500 cm⁻¹ . Causality: This extreme broadening is the result of intense, multi-directional intermolecular hydrogen bonding between the highly polarized N-H bonds and the chloride counterions (N-H···Cl⁻) within the crystal lattice.

Table 3: Key FT-IR Vibrational Modes (KBr Pellet)

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Vibrational Assignment |

| 3100 – 2500 | Broad, Strong | -NH₃⁺ stretching (Ammonium band, H-bonded) |

| 1580, 1500 | Sharp, Medium | Aromatic C=C stretching |

| 1210 | Sharp, Strong | C-F stretching (Highly polarized bond) |

| 1050 | Sharp, Medium | C-Br stretching |

Mass Spectrometry (ESI-MS) & Fragmentation Kinetics

In Electrospray Ionization (ESI+) mode, the hydrochloride salt readily dissociates in the LC solvent. The mass spectrometer detects the protonated free base, [M+H]⁺.

The Bromine Isotopic Signature: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nature at a nearly 1:1 ratio (50.69% and 49.31%). This creates a highly diagnostic isotopic signature. The parent ion and any fragment retaining the bromine atom will appear as a distinct doublet separated by 2 m/z units with equal intensity .

-

Parent Ion: m/z 190.0 (⁷⁹Br) and 192.0 (⁸¹Br).

-

Primary Fragmentation: The molecule undergoes neutral loss of ammonia (-17 Da) to yield m/z 173/175, or neutral loss of hydrogen fluoride (-20 Da) to yield m/z 170/172.

-

Secondary Fragmentation: The homolytic cleavage of the C-Br bond results in the loss of the bromine radical (-79/-81 Da). The resulting aryl cation at m/z 111 completely lacks the 1:1 isotopic doublet, definitively proving the ejection of the bromine atom.

Proposed ESI-MS fragmentation pathway for protonated 5-Bromo-2-fluoroaniline.

References

-

[2] National Center for Biotechnology Information (NCBI). 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. PubChem Database.[Link]

-

[4] The Royal Society of Chemistry (RSC). Supporting Information: Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes.[Link]

-

Max Planck Society (MPG.PuRe). Supporting Information: Two-color STED imaging.[Link]

-

[5] The Royal Society of Chemistry (RSC). Anion Ligand Promoted Selective C-F Bond Reductive Elimination Enables C(sp2)-H Fluorination.[Link]

-

[3] Global Substance Registration System (GSRS). 5-BROMO-2-FLUOROANILINE HYDROCHLORIDE. National Institutes of Health (NIH).[Link]

Sources

Advanced Solubility Profiling of 5-Bromo-2-fluoroaniline Hydrochloride in Organic Solvents

Executive Summary & Physicochemical Fundamentals

5-Bromo-2-fluoroaniline (CAS: 2924-09-6) is a highly specialized halogenated aromatic amine utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and probes for neurodegenerative diseases[1]. While the free base form of this compound exhibits moderate polarity and readily dissolves in a wide array of organic solvents[2], researchers frequently isolate and store it as a hydrochloride salt (5-Bromo-2-fluoroaniline HCl) to prevent oxidative degradation and enhance solid-state stability[3].

However, transitioning from a free base to a hydrochloride salt fundamentally alters the compound's solvation thermodynamics. The solubility of the salt is governed by a strict energetic competition: the solvent's solvation energy must overcome the robust ionic lattice energy of the crystal. Because of the strong ionic interactions between the anilinium cation and the chloride anion, 5-bromo-2-fluoroaniline hydrochloride is highly polar[4]. While the electron-withdrawing nature of the bromo and fluoro substituents subtly delocalizes the positive charge on the nitrogen, the salt remains predominantly insoluble in non-polar media, presenting a significant bottleneck in organic synthesis[3].

Solvation Thermodynamics and Solvent Selection

When selecting an organic solvent for reactions involving 5-bromo-2-fluoroaniline hydrochloride, the dielectric constant ( ϵ ) and the hydrogen-bonding capacity of the solvent are the primary causal factors dictating solubility[5].

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents provide the highest solubility. They act as dual-action solvating agents: the hydroxyl proton strongly hydrogen-bonds with the chloride anion, while the oxygen lone pairs stabilize the anilinium cation[4].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These exhibit excellent solubilizing power due to their high dielectric constants, stabilizing the dissociated ions via strong ion-dipole interactions despite the lack of hydrogen-bond donors[3].

-

Moderately Polar Solvents (e.g., THF, Ethyl Acetate, DCM): Solubility drops precipitously. The lack of strong hydrogen-bond donation prevents effective solvation of the chloride anion, leading to sluggish reaction kinetics or incomplete dissolution[3].

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The salt is virtually insoluble. The solvent cannot overcome the ionic lattice energy[3].

Table 1: Extrapolated Solubility Profile of 5-Bromo-2-fluoroaniline HCl across Organic Solvent Classes

| Solvent Class | Representative Solvents | Relative Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding with Cl⁻; dipole stabilization of the cation. |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | High dielectric constant; strong ion-dipole interactions. |

| Moderately Polar | THF, Ethyl Acetate, DCM | Low (<5 mg/mL) | Insufficient H-bond donation to effectively solvate the anion. |

| Non-Polar | Toluene, Hexanes | Insoluble (<0.1 mg/mL) | Complete inability to overcome the ionic lattice energy. |

Experimental Methodology: Thermodynamic Solubility Determination

To accurately quantify the solubility of 5-bromo-2-fluoroaniline hydrochloride in various organic solvents, a self-validating shake-flask equilibrium protocol is required. Kinetic solubility measurements (e.g., solvent shift methods) are prone to supersaturation artifacts and are insufficient for rigorous process chemistry[6].

Protocol: Self-Validating Shake-Flask Equilibrium Method

-

Saturation: Dispense 5.0 mL of the target organic solvent into a 20 mL glass vial. Add 5-bromo-2-fluoroaniline hydrochloride incrementally until a visible excess of solid remains, ensuring a supersaturated state[5].

-

Equilibration: Seal the vial and place it in a thermostatic rotary incubator at 25.0 ± 0.1 °C (or the target reaction temperature). Agitate at 300 rpm for 48 to 72 hours.

-

Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved salt. Carefully extract the clarified supernatant, strictly avoiding the sediment[6].

-

Quantification: Dilute the supernatant with a compatible mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Quantify against a standard curve prepared from the free base (adjusting for the molecular weight of the HCl salt).

-

Solid-State Verification (Self-Validation Step): Recover the undissolved sediment and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: This is the critical self-validating mechanism. It proves that the solid phase has not converted to a different polymorph, solvate, or hydrate during the equilibration process. If the XRPD pattern changes, the measured solubility corresponds to the new phase, not the original salt[7].

-

Self-validating shake-flask workflow for determining thermodynamic solubility.

Overcoming Solubility Bottlenecks in Organic Synthesis

When a synthetic route necessitates the use of moderately polar or non-polar solvents (e.g., DCM, Toluene) where 5-bromo-2-fluoroaniline hydrochloride is insoluble, researchers must employ strategic workarounds to maintain reaction kinetics[3].

Strategy A: In Situ Free-Basing

The most effective method to solubilize the reactant in non-polar media is to convert the hydrochloride salt back to its free base in situ.

-

Mechanism: Addition of a stoichiometric amount of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), neutralizes the anilinium ion[3].

-

Result: The highly organic-soluble 5-bromo-2-fluoroaniline free base is liberated into the solvent, while the resulting triethylammonium chloride precipitates out of the non-polar solution or can be easily removed via a subsequent aqueous wash[3].

Strategy B: Co-Solvent Systems

If free-basing is incompatible with the reaction chemistry (e.g., acid-catalyzed processes), a binary solvent system can be utilized.

-

Mechanism: Introduce 5-15% (v/v) of a polar protic or aprotic co-solvent (e.g., Ethanol or DMF) into the primary non-polar solvent.

-

Result: The co-solvent selectively solvates the ionic lattice, disrupting the crystal structure and pulling the salt into the bulk organic phase without completely altering the bulk solvent properties[3][4].

Logical pathway for overcoming salt insolubility via in situ free-basing.

Conclusion

The solubility of 5-bromo-2-fluoroaniline hydrochloride in organic solvents is strictly governed by the interplay between its ionic lattice energy and the solvent's hydrogen-bonding and dielectric capabilities. While polar protic and aprotic solvents offer excellent solubility, synthetic applications in less polar media require rigorous thermodynamic profiling and strategic interventions, such as in situ free-basing, to ensure robust and scalable chemical processes.

References

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed.

- Solubility of Pharmaceuticals and Their Salts As a Function of pH.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions. Benchchem.

- Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.

- CAS 2924-09-6: 5-Bromo-2-fluorobenzenamine. CymitQuimica.

- Why is aniline soluble in hydrochloric acid? Quora.

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. raytor.com [raytor.com]

- 7. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile and Synthetic Utility of 5-Bromo-2-fluoroaniline Hydrochloride: A Technical Guide for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, polysubstituted anilines serve as indispensable building blocks for designing targeted therapeutics. 5-Bromo-2-fluoroaniline hydrochloride (CAS: 1052403-50-5; Free base CAS: 2924-09-6) is a highly versatile, trifunctional intermediate utilized in the synthesis of gamma-secretase modulators, kinase inhibitors, and antibody-drug conjugates (ADCs) [1].

This whitepaper provides an in-depth analysis of its reactivity profile. By deconstructing the electronic interplay between its functional groups, we establish a logical framework for executing high-yield transformations, specifically focusing on amine functionalization and palladium-catalyzed cross-coupling.

Structural Logic and Physicochemical Profile

To master the reactivity of 5-Bromo-2-fluoroaniline, one must first understand the causality behind its structural design and physical state [1].

-

The Hydrochloride Salt Advantage: Free anilines are notoriously prone to air oxidation, often degrading into dark, complex oligomers over time. By supplying this compound as a hydrochloride salt, the amine is protonated ( −NH3+Cl− ). This strongly withdraws electron density from the aromatic ring, significantly raising the oxidation potential and ensuring long-term shelf stability.

-

Electronic Interplay:

-

The Fluorine Atom (C2): Exerts a strong inductive electron-withdrawing effect ( −I ) while offering weak resonance donation ( +R ). It lowers the pKa of the conjugate acid (predicted pKa ~2.13) and reduces the nucleophilicity of the adjacent amine.

-

The Bromine Atom (C5): Acts as a highly polarizable, weak electron-withdrawing group. More importantly, the C-Br bond has a relatively low bond dissociation energy, making it a prime target for oxidative addition by transition metals.

-

Core Reactivity Pathways

Amine Functionalization: Overcoming Kinetic Barriers

Because the ortho-fluorine atom diminishes the nucleophilicity of the amine, standard acylation or protection reactions often proceed sluggishly. To achieve high yields during N-Boc protection or sulfonylation, an acyl transfer catalyst such as 4-Dimethylaminopyridine (DMAP) is strictly required [2]. For example, reacting the free base with methanesulfonyl chloride requires carefully controlled temperatures to prevent over-sulfonylation, yielding critical intermediates for oxazolidinone antibacterials [3].

Palladium-Catalyzed Cross-Coupling at C5

The C5-bromine bond is the primary vector for carbon-carbon and carbon-heteroatom bond formation. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Br bond reacts exclusively while the C-F bond remains entirely inert [4]. This chemoselectivity is driven by the vast difference in bond dissociation energies (C-F is ~116 kcal/mol; C-Br is ~68 kcal/mol). The intact fluorine atom is subsequently retained in the final drug scaffold to modulate lipophilicity and block metabolic oxidation (e.g., via CYP450 enzymes).

Global Reactivity Map

Caption: Global reactivity map of 5-Bromo-2-fluoroaniline highlighting functional group chemoselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step has a built-in quality control mechanism.

Protocol 1: In Situ Freebasing and N-Boc Protection [2]

Objective: Convert the hydrochloride salt to the N-Boc protected free base for downstream handling.

-

Preparation: Suspend 5-Bromo-2-fluoroaniline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M concentration).

-

Freebasing: Add Triethylamine (TEA) (3.0 eq) dropwise at room temperature.

-

Causality: TEA neutralizes the HCl salt, liberating the nucleophilic free amine. The excess TEA acts as an acid scavenger for the subsequent steps.

-

-

Catalysis: Add DMAP (0.1 eq) to the solution.

-

Causality: The ortho-fluorine deactivates the amine. DMAP acts as a super-nucleophile to form a highly reactive N-acylpyridinium intermediate with Boc-anhydride, driving the reaction forward.

-

-

Addition: Cool the reaction mixture to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2O ) (1.5 eq) in portions.

-

Causality: Cooling prevents the exothermic formation of the di-Boc protected byproduct.

-

-

Validation & Workup: Stir at 20 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product spot will be UV-active and ninhydrin-negative. Quench with water, extract with DCM, wash with 1M HCl (to remove DMAP/TEA), and dry over MgSO4 .

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position [4]

Objective: Form a C-C bond at the C5 position using a boronic acid derivative.

-

Reagent Assembly: In a Schlenk flask, combine the N-Boc-5-bromo-2-fluoroaniline (1.0 eq), an aryl boronic acid (1.2 eq), and Potassium Carbonate ( K2CO3 ) (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

-

Causality: K2CO3 is essential to convert the boronic acid into a highly nucleophilic boronate complex, which is required for the transmetalation step. Water is necessary to dissolve the inorganic base.

-

-

Degassing (Critical Step): Sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, leading to reaction failure.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under inert atmosphere. Heat to 90 °C for 4-6 hours.

-

Validation & Workup: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+ isotope pattern for Br) validates the oxidative addition. Cool to room temperature, filter through a Celite pad to remove Pd black, and purify via flash chromatography.

Workflow Visualization: Suzuki Coupling Logic

Caption: Step-by-step mechanistic logic and workflow for the Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the primary transformations of 5-Bromo-2-fluoroaniline based on cited literature [2][3][4].

| Transformation Type | Reagents / Catalyst System | Solvent / Temp | Avg. Yield | Primary Kinetic Barrier |

| N-Boc Protection | Boc2O (1.5 eq), TEA (3 eq), DMAP (0.1 eq) | DCM / 0 °C to 20 °C | 85 - 95% | Reduced amine nucleophilicity via ortho-F |

| Sulfonylation | Methanesulfonyl chloride (1.05 eq), TEA (3 eq) | DCM / 0 °C to 20 °C | 80 - 88% | Over-sulfonylation (requires strict temp control) |

| Suzuki Coupling | Aryl- B(OH)2 , K2CO3 , Pd(dppf)Cl2 (5 mol%) | Dioxane:Water / 90 °C | 75 - 90% | Catalyst deactivation via O2 exposure |

| Buchwald-Hartwig | Amine, Cs2CO3 , Pd2(dba)3 , Xantphos | Toluene / 100 °C | 65 - 80% | Steric hindrance at the C5 position |

References

-

Title: 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Progress against Escherichia coli with the Oxazolidinone Class of Antibacterials Source: ACS Infectious Diseases - ACS Publications URL: [Link]

- Source: European Patent Office (via Google Patents)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-fluoroaniline Hydrochloride Derivatives

Foreword: The Analytical Imperative for Halogenated Anilines

In the landscape of modern drug discovery and agrochemical development, halogenated anilines serve as indispensable structural motifs. 5-Bromo-2-fluoroaniline, in particular, is a critical precursor for a range of high-value molecules, including advanced anti-cancer agents and selective serotonin reuptake inhibitors (SSRIs).[1][2] Its unique substitution pattern—a bromine atom, a fluorine atom, and an amino group on a benzene ring—imparts specific reactivity and biological activity to the target molecules.[1][2] The conversion of this aniline to its hydrochloride salt is a common strategy to improve solubility and stability, a critical step in many synthetic and formulation pathways.

Consequently, the rigorous and unambiguous characterization of 5-Bromo-2-fluoroaniline and its hydrochloride derivatives is not merely a procedural formality but a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of these compounds. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence and foresight.

Section 1: Foundational Properties and Safety Mandates

A thorough understanding of a molecule begins with its fundamental physicochemical properties and a strict adherence to safety protocols. This foundation ensures both experimental success and personal safety.

Physicochemical Profile

The properties of 5-Bromo-2-fluoroaniline dictate its handling, storage, and appropriate analytical methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFN | [2][3][4][5] |

| Molecular Weight | 190.01 g/mol | [3][4] |

| Appearance | White to light yellow/orange crystalline solid or liquid | [2][6] |

| Melting Point | 27-35 °C | [2][7] |

| Boiling Point | 105 °C @ 12 mmHg | [3] |

| CAS Number | 2924-09-6 | [2][3][4][7] |

| Storage Conditions | Store in a cool (2-10°C), dry, well-ventilated place away from light and ignition sources.[2][8] |

Safety and Handling: A Non-Negotiable Protocol

5-Bromo-2-fluoroaniline and its derivatives are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][9] All handling of solids and solutions should be conducted within a certified chemical fume hood to avoid inhalation.[10]

-

Engineering Controls: Facilities must be equipped with eyewash stations and safety showers in close proximity to the workstation.[3][9]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable, sealed disposal container.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For 5-Bromo-2-fluoroaniline hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale: Decoding the Electronic Environment

The aniline ring's electronic landscape is heavily influenced by its substituents. The amino group (-NH₂) is an ortho-, para-director and activating, while fluorine and bromine are deactivating yet ortho-, para-directing. This interplay creates a distinct and predictable set of chemical shifts and coupling constants that serve as a molecular fingerprint. The formation of the hydrochloride salt (-NH₃⁺Cl⁻) dramatically alters the electronic influence of the amino group, turning it into a deactivating meta-director, which will be clearly observable in the resulting spectra.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the 5-Bromo-2-fluoroaniline hydrochloride derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[11] DMSO-d₆ is often preferred as it can solubilize both the free base and the salt, and its residual proton peak does not typically interfere with aromatic signals.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Parameters: Standard single-pulse sequence with a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 1-2 seconds.[11]

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Parameters: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

-

¹⁹F NMR Acquisition:

Data Interpretation: Expected Spectral Features

The structure and numbering scheme for discussion are presented below.

Caption: IUPAC numbering for 5-Bromo-2-fluoroaniline.

¹H NMR Analysis: The aromatic region will display three distinct signals. The protonation of the amine to form the hydrochloride salt will cause a significant downfield shift for all aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group. The amine protons themselves will appear as a broad singlet, exchangeable with D₂O.

| Proton | Expected Chemical Shift (ppm) - Free Base | Expected Chemical Shift (ppm) - Hydrochloride | Multiplicity | Key Couplings |

| H3 | ~6.8-7.0 | ~7.2-7.4 | ddd | ³J(H3-H4), ⁴J(H3-H6), ³J(H3-F) |

| H4 | ~6.6-6.8 | ~7.0-7.2 | t or ddd | ³J(H4-H3), ⁴J(H4-F) |

| H6 | ~7.0-7.2 | ~7.4-7.6 | dd | ⁴J(H6-H3), ⁵J(H6-F) |

| NH₂/NH₃⁺ | ~3.5-4.5 (broad) | ~7.0-8.0 (broad) | s (broad) | Exchanges with D₂O |

¹³C NMR Analysis: The carbon spectrum will show six distinct aromatic signals. The carbons directly attached to the halogens (C2 and C5) will exhibit large one-bond coupling constants with ¹⁹F and characteristic shifts.

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 | ~140-145 | d, ²J(C1-F) |

| C2 | ~150-155 | d, ¹J(C2-F) (large, >200 Hz) |

| C3 | ~115-120 | d, ²J(C3-F) |

| C4 | ~110-115 | d, ³J(C4-F) |

| C5 | ~118-123 | s |

| C6 | ~125-130 | d, ⁴J(C6-F) |

¹⁹F NMR Analysis: Proton-decoupled ¹⁹F NMR will show a single resonance for the fluorine atom. The chemical shift provides confirmation of the fluorine's electronic environment.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It is particularly effective for confirming the presence of the amine group and monitoring its conversion to the ammonium salt.

Rationale: Probing Molecular Vibrations

Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. For 5-Bromo-2-fluoroaniline, the key vibrations are the N-H stretches of the primary amine, which are altered significantly upon protonation to the ammonium salt.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: No extensive preparation is needed for ATR. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.[11]

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-add 16-32 scans to improve the signal-to-noise ratio.[11]

-

Background: Run a background scan of the clean, empty ATR crystal before analyzing the sample.

-

Data Interpretation: Characteristic Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) - Free Base | Expected Frequency (cm⁻¹) - Hydrochloride |

| N-H | Symmetric & Asymmetric Stretch | 3300-3500 (two sharp bands) | 2800-3200 (broad, strong band for -NH₃⁺) |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| C=C | Aromatic Ring Stretch | 1500-1600 | 1500-1600 |

| N-H | Scissoring Bend | 1600-1650 | ~1500-1600 (-NH₃⁺ bend) |

| C-N | Stretch | 1250-1350 | 1250-1350 |

| C-F | Stretch | 1100-1300 (strong) | 1100-1300 (strong) |

| C-Br | Stretch | 500-650 | 500-650 |

The most telling diagnostic feature is the disappearance of the sharp, two-pronged N-H stretch of the primary amine and the appearance of the very broad, strong "ammonium band" in the hydrochloride salt.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Rationale: Ionization and Fragmentation

In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated by their mass-to-charge (m/z) ratio. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of bromine and chlorine.

Experimental Protocol: GC-MS or Direct Infusion ESI-MS

-

Sample Preparation:

-

Data Acquisition:

-

Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: A typical scan range of m/z 40 to 500 will capture the molecular ion and all significant fragments.[12]

-

Data Interpretation: The Bromine Isotope Signature

The most critical feature in the mass spectrum of 5-Bromo-2-fluoroaniline is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:

-

M⁺: The peak corresponding to the molecule containing ⁷⁹Br.

-

[M+2]⁺: The peak corresponding to the molecule containing ⁸¹Br.

This 1:1 M⁺/[M+2]⁺ pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

Caption: A self-validating workflow for spectroscopic analysis.

The spectroscopic characterization of 5-Bromo-2-fluoroaniline hydrochloride derivatives is a multi-faceted process that requires a synergistic application of NMR, IR, MS, and UV-Vis techniques. By understanding the principles behind each method and the specific influence of the molecule's substituents and protonation state, researchers can achieve a comprehensive and definitive analysis. This guide provides the protocols and interpretive framework necessary to ensure data integrity, validate molecular structure, and support the advancement of pharmaceutical and agrochemical research.

References

-

Walmart. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines (Paperback). Retrieved from Walmart.com. [Link]

-

NSF Public Access Repository. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from nsf.gov. [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluoroaniline in Modern Chemical Synthesis. Retrieved from innopharmchem.com. [Link]

-

Unknown Source. (n.d.). UV-Vis spectroscopy. [Link]

-

Michigan State University Chemistry Department. (n.d.). Visible and Ultraviolet Spectroscopy. Retrieved from chemistry.msu.edu. [Link]

-

GSRS. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from gsrs.ncats.nih.gov. [Link]

-

YouTube. (2019, May 6). Lecture 05 : UV and Visible Spectroscopy. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. H61678.14 [thermofisher.com]

- 7. 5-Bromo-2-fluoroaniline | 2924-09-6 [sigmaaldrich.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 5-Bromo-2-fluoroaniline Hydrochloride as a Versatile Building Block in Organic Synthesis

Abstract

5-Bromo-2-fluoroaniline hydrochloride is a uniquely functionalized aromatic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic placement of a bromine atom, a fluorine atom, and an amino group on the phenyl ring provides a trifecta of reactive sites, enabling complex molecular architectures. The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the amino group allows for a wide range of classical and modern C-N bond formations, and the ortho-fluoro substituent profoundly influences the molecule's reactivity and the properties of its derivatives. This guide provides an in-depth exploration of the compound's properties, its critical applications in the synthesis of pharmaceuticals and agrochemicals, and detailed, field-proven protocols for its most important synthetic transformations.

Compound Profile: Physicochemical Properties & Reactivity Insights

5-Bromo-2-fluoroaniline hydrochloride is the acid salt of the parent free base, 5-bromo-2-fluoroaniline. The hydrochloride form often enhances stability and simplifies handling.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₅BrFN · HCl | [1] |

| Molecular Weight | 226.47 g/mol | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point (free base) | 27 °C | [3] |

| Boiling Point (free base) | 105 °C / 12 mmHg | [3] |

| CAS Number | 2924-09-6 (free base) | [4] |

The Causality of Reactivity: A Trifunctional Scaffold

The synthetic utility of 5-bromo-2-fluoroaniline hydrochloride is not merely a sum of its parts; the interplay between its functional groups dictates its reactivity profile:

-

The Bromine Atom (C5-Position): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its position, para to the amino group, makes it a reliable and predictable reaction partner for building biaryl systems, attaching alkyl chains, or introducing nitrogen-based nucleophiles.[5]

-

The Amino Group (C1-Position): The aniline functionality is a versatile nucleophile and a precursor to diazonium salts. It can undergo acylation, alkylation, and sulfonylation. Critically, it can be converted into a diazonium salt, which opens the door to a host of Sandmeyer and related reactions for introducing a wide variety of substituents.[6][7]

-

The Fluorine Atom (C2-Position): The ortho-fluoro substituent is a key modulator of reactivity. It is a potent ortho-directing group in metallation reactions and influences the acidity and nucleophilicity of the adjacent amino group through its strong electron-withdrawing inductive effect.[8][9] This electronic influence can be crucial for tuning the binding affinity of derivative molecules in biological systems, such as kinase inhibitors.[10]

Core Applications in Synthesis

The unique trifunctional nature of 5-bromo-2-fluoroaniline makes it a valuable precursor in several high-value chemical industries.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer.[11][12] Many small-molecule kinase inhibitors target the ATP-binding pocket of the enzyme. The 2-fluoroaniline moiety is a common feature in these drugs, where it can form key hydrogen bond interactions within the hinge region of the kinase active site.[10] 5-Bromo-2-fluoroaniline serves as a key starting material, allowing for the introduction of diverse molecular fragments via cross-coupling at the bromine position to build out the inhibitor scaffold and optimize potency and selectivity.[11][13]

Agrochemicals

This building block is also integral to the synthesis of modern herbicides, fungicides, and insecticides.[14] The specific combination of halogen and amine functionalities allows for the creation of agrochemicals with high efficacy and tailored environmental profiles.[14]

Key Synthetic Transformations: Detailed Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step instructions and expected outcomes for the most common and powerful transformations involving 5-bromo-2-fluoroaniline.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To form a C(sp²)-C(sp²) bond by coupling 5-bromo-2-fluoroaniline with an arylboronic acid. This is a foundational reaction for creating biaryl structures common in pharmaceuticals.

Causality: The reaction relies on a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. A base is required to activate the boronic acid, facilitating transmetalation onto the palladium center, followed by reductive elimination to yield the product and regenerate the catalyst.[15][16] The choice of an electron-rich, bulky phosphine ligand is often critical for achieving high yields, especially with challenging substrates like ortho-substituted anilines.[5][17]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

-

Vessel Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-fluoroaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered cesium carbonate (2.0-3.0 equiv).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[5] For particularly challenging couplings, specialized catalysts like CataCXium® A Pd G3 may offer superior results.[5][18]

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration is typically 0.1-0.3 M.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95% |

| 4-Methoxyphenylboronic acid | CataCXium® A Pd G3 (5) | K₃PO₄ (2) | 2-MeTHF | 100 | 80-92% |

| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 75-88% |

Protocol 2: Buchwald-Hartwig Amination

Objective: To form a C(sp²)-N bond by coupling 5-bromo-2-fluoroaniline with a primary or secondary amine, creating a diarylamine or N-alkylaniline derivative.

Causality: This reaction, a cornerstone of modern C-N bond formation, also relies on a palladium catalyst.[19][20] The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOtBu or Cs₂CO₃) to form a palladium-amido complex, and finally, reductive elimination to give the product.[20] The choice of ligand is paramount, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) being essential for promoting the reductive elimination step and preventing side reactions.[20][21]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Inerting & Reagent Addition: Seal the tube, evacuate and backfill with argon (3x). Under positive argon pressure, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), 5-bromo-2-fluoroaniline (1.0 equiv), and the coupling partner amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and pass through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: Diazotization and Sandmeyer Reaction

Objective: To replace the amino group with a different functional group (e.g., -Br, -Cl, -CN) via a diazonium salt intermediate.

Causality: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[22][23] This salt is an excellent leaving group (N₂ gas). In the Sandmeyer reaction, a copper(I) salt (e.g., CuBr) catalyzes the substitution of the diazonium group with the corresponding nucleophile via a single-electron transfer mechanism, forming an aryl radical intermediate.[6][24] Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the diazonium salt.[22]

Reaction Sequence: Diazotization-Sandmeyer

Caption: Sequence for Sandmeyer Bromination.

Step-by-Step Methodology (for Bromination):

-

Diazotization: In a flask, dissolve 5-bromo-2-fluoroaniline (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C using an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[22]

-

Copper Catalyst: In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in HBr and heat it to 100-130 °C.

-

Sandmeyer Reaction: Carefully and slowly add the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Workup: After the addition is complete and gas evolution has ceased, cool the mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water, then with a sodium bicarbonate solution, and finally with brine. Dry over an anhydrous salt, filter, and remove the solvent under reduced pressure. The crude product can be purified further by distillation or chromatography if necessary.

Safety, Handling, and Troubleshooting

Safety: 5-Bromo-2-fluoroaniline and its hydrochloride salt are classified as harmful and irritants.[25][26][27]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[28]

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[26] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[26]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[25]

Troubleshooting:

-

Low Yield in Suzuki Coupling: Ensure reagents (especially the base) are anhydrous and solvents are properly degassed.[17] Screen different palladium catalysts, ligands, and bases, as the optimal combination can be substrate-dependent.[5][17]

-

Decomposition during Diazotization: The primary cause is temperature exceeding 5-10 °C. Use an efficient cooling bath and add the sodium nitrite solution very slowly.[22]

-

Failed Buchwald-Hartwig Amination: The catalyst system is likely suboptimal or has been deactivated by oxygen. Ensure a strictly inert atmosphere. The choice of base is also critical; NaOtBu is often more effective than carbonate bases for this reaction.

Conclusion

5-Bromo-2-fluoroaniline hydrochloride is a powerful and versatile building block whose value lies in the strategic arrangement of its three distinct functional groups. The ability to selectively perform palladium-catalyzed cross-couplings at the bromine site, conduct a wide array of transformations at the amino group, and leverage the electronic influence of the ortho-fluoro substituent makes it an indispensable tool for medicinal chemists and materials scientists. The protocols detailed herein provide a robust framework for harnessing the synthetic potential of this key intermediate, enabling the efficient construction of complex and high-value molecules.

References

- Vertex AI Search.

-

PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. Accessed March 2024. [Link]

-

Wikipedia. Sandmeyer reaction. Accessed March 2024. [Link]

-

Global Substance Registration System (GSRS). 5-BROMO-2-FLUOROANILINE. Accessed March 2024. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluoroaniline in Modern Chemical Synthesis. Accessed March 2024. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Accessed March 2024. [Link]

-

Inxight Drugs. 5-Bromo-2-fluoroaniline hydrochloride. Accessed March 2024. [Link]

-

Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Thesis. Accessed March 2024. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Accessed March 2024. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Accessed March 2024. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Accessed March 2024. [Link]

-

Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, UAE. [Link]

-

Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed March 2024. [Link]

-

LookChem. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE. Accessed March 2024. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Accessed March 2024. [Link]

-

Global Substance Registration System (GSRS). 5-BROMO-2-FLUOROANILINE HYDROCHLORIDE. Accessed March 2024. [Link]

-

Gribble, G. W. (2003). Fluorine as an ortho-directing group in aromatic metalation. Tetrahedron. [Link]

-

Linfoot, H., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Accessed March 2024. [Link]

-

DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Accessed March 2024. [Link]

-

ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Accessed March 2024. [Link]

-

YouTube. Ortho Effect in Aniline & Derivative. Accessed March 2024. [Link]

-

Pearson+. Protonation of aniline slows electrophilic aromatic substitution. Accessed March 2024. [Link]

-

MSU Chemistry. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Accessed March 2024. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Bromo-2-fluoroaniline hydrochloride [drugs.ncats.io]

- 3. lookchem.com [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 14. nbinno.com [nbinno.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]